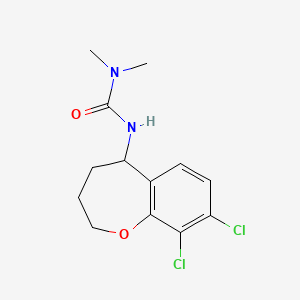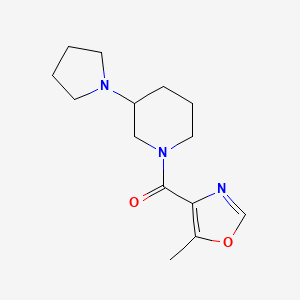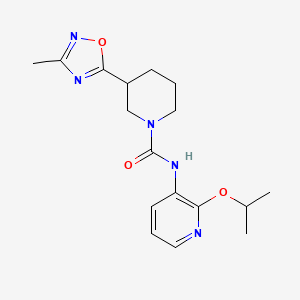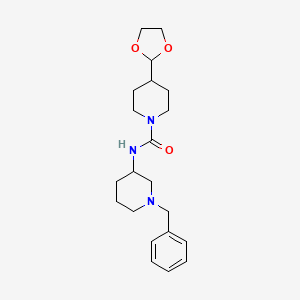![molecular formula C14H16N8O2 B7130333 1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea](/img/structure/B7130333.png)
1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The methoxy-substituted phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving tetrazole and pyrazole rings.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-methoxyphenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea: Lacks the tetrazole ring, which may affect its chemical and biological properties.
1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-phenylurea: Lacks the pyrazole ring, which may influence its reactivity and applications.
Uniqueness
1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea is unique due to the presence of both the tetrazole and pyrazole rings, which can confer distinct chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2/c1-8-11(7-15-18-8)17-14(23)16-10-4-5-13(24-3)12(6-10)22-9(2)19-20-21-22/h4-7H,1-3H3,(H,15,18)(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQSJHSIANSFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)NC(=O)NC2=CC(=C(C=C2)OC)N3C(=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7130264.png)
![2-methyl-N-[2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7130270.png)
![N-[1-[2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]acetyl]piperidin-3-yl]acetamide](/img/structure/B7130283.png)
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7130285.png)
![2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130296.png)

![2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7130316.png)

![3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea](/img/structure/B7130329.png)
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7130339.png)
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(6-methoxypyridin-3-yl)methyl]urea](/img/structure/B7130353.png)
![2-benzyl-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7130358.png)

